2-Bromo-6-fluoronicotinic acid
Overview
Description
2-Bromo-6-fluoronicotinic acid is a chemical compound with the CAS Number: 1214332-31-6 . It has a molecular weight of 220 . The IUPAC name for this compound is 2-bromo-6-fluoronicotinic acid .
Molecular Structure Analysis
The InChI code for 2-Bromo-6-fluoronicotinic acid is 1S/C6H3BrFNO2/c7-5-3 (6 (10)11)1-2-4 (8)9-5/h1-2H, (H,10,11) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Bromo-6-fluoronicotinic acid is a solid at room temperature . The storage temperature for this compound is ambient temperature .Scientific Research Applications
Electrocatalytic Synthesis Applications
A study by Gennaro et al. (2004) explored the electrosynthesis of 6-aminonicotinic acid, a process involving the electrochemical reduction of halide precursors like 2-amino-5-bromopyridine in the presence of CO2. This research highlighted the electrocatalytic effect of silver electrodes for the reduction of the bromo derivative, which is closely related to the chemical structure of 2-Bromo-6-fluoronicotinic acid. The findings suggest potential applications in synthesizing nicotinic acid derivatives under mild conditions, offering a pathway to develop pharmaceutical intermediates or materials with specific biological activities Electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes under mild conditions.
Synthesis of Fluoropyridines and Pyridones
Research by Sutherland and Gallagher (2003) presented a versatile synthesis approach for 3,5-disubstituted 2-fluoropyridines and 2-pyridones, starting from halogenated precursors like 5-bromo-2-fluoropyridine. This study is indicative of the role halogenated nicotinic acids can play in the synthesis of complex organic structures, potentially useful in developing new pharmaceuticals or organic electronic materials Versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones.
Pharmaceutical Intermediate Synthesis
Wang et al. (2006) described a practical synthesis for a pharmaceutical intermediate, demonstrating the utility of halogenated nicotinic acids in drug development. This process involved a palladium-catalyzed sequence, highlighting the importance of such compounds in facilitating complex syntheses that are crucial for the pharmaceutical industry A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5- fluoronicotinic acid.
Halodeboronation Studies
The work by Szumigala et al. (2004) on the synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids demonstrates the broader applicability of bromo-fluoro compounds in organic synthesis. Such transformations are vital for creating intermediates that can lead to the development of novel materials or therapeutic agents Facile synthesis of 2-bromo-3-fluorobenzonitrile: an application and study of the halodeboronation of aryl boronic acids.
Electrocatalytic Carboxylation
Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, resulting in 6-aminonicotinic acid. This study underscores the potential environmental benefits of using halogenated nicotinic acids as starting materials for synthesizing value-added chemicals through carbon dioxide fixation, offering a sustainable approach to chemical synthesis Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid 1-butyl-3-methyllimidazoliumtetrafluoborate to 6-aminonicotinic acid.
Safety And Hazards
The safety information for 2-Bromo-6-fluoronicotinic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
While specific future directions for 2-Bromo-6-fluoronicotinic acid are not mentioned in the search results, there is ongoing research into the properties and potential applications of nicotinic acid and its derivatives . This suggests that 2-Bromo-6-fluoronicotinic acid may also have potential for future research and applications.
properties
IUPAC Name |
2-bromo-6-fluoropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYGNMXTCWUQCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266694 | |
Record name | 2-Bromo-6-fluoro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoronicotinic acid | |
CAS RN |
1214332-31-6 | |
Record name | 2-Bromo-6-fluoro-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-fluoro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-fluoropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.